molecular formula C12H22O3 B7770881 (-)-Menthoxyacetic acid

(-)-Menthoxyacetic acid

Cat. No.: B7770881
M. Wt: 214.30 g/mol
InChI Key: CILPHQCEVYJUDN-OUAUKWLOSA-N
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Description

(-)-Menthoxyacetic acid is an organic compound derived from menthol, a naturally occurring substance found in peppermint oil. It is characterized by its menthol-like odor and is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (-)-Menthoxyacetic acid typically involves the reaction of menthol with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an ester intermediate, which is subsequently hydrolyzed to yield the desired acid. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the esterification and hydrolysis steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often employing continuous flow reactors and automated systems to ensure consistent product quality. The use of catalysts and advanced purification techniques further enhances the production process.

Chemical Reactions Analysis

Types of Reactions

(-)-Menthoxyacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form menthoxyacetic acid derivatives with different functional groups.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the menthoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield menthoxyacetic acid derivatives with aldehyde or ketone groups, while reduction can produce menthoxyethanol.

Scientific Research Applications

Chemistry

In chemistry, (-)-Menthoxyacetic acid is used as a building block for synthesizing various organic compounds

Biology

In biological research, this compound is studied for its potential effects on cellular processes. Its derivatives may exhibit bioactivity, making it a subject of interest in drug discovery and development.

Medicine

The compound’s derivatives are explored for their potential therapeutic properties. Research focuses on their ability to interact with biological targets and pathways, which could lead to the development of new medications.

Industry

In the industrial sector, this compound is used in the production of fragrances, flavors, and other consumer products. Its menthol-like odor makes it a valuable ingredient in perfumery and flavoring agents.

Mechanism of Action

The mechanism of action of (-)-Menthoxyacetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

    Menthyl acetate: Another menthol derivative used in fragrances and flavors.

    Menthyl chloride: Used in organic synthesis and as an intermediate in chemical production.

    Menthyl alcohol: Known for its cooling properties and used in topical applications.

Uniqueness

(-)-Menthoxyacetic acid is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O3/c1-8(2)10-5-4-9(3)6-11(10)15-7-12(13)14/h8-11H,4-7H2,1-3H3,(H,13,14)/t9-,10+,11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CILPHQCEVYJUDN-OUAUKWLOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OCC(=O)O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)OCC(=O)O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40248-63-3
Record name 2-[[(1R,2S,5R)-5-Methyl-2-(1-methylethyl)cyclohexyl]oxy]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40248-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods I

Procedure details

1-L-menthoxyacetyloxy-2-methylpropene is prepared from isobutyraldehyde, L-menthoxyacetyl chloride, and pyridine catalyst. A 70 mL stainless steel high pressure reactor fitted with a Pyrex glass liner and magnetic stir bar is charged with THF (5 mL), (PPh3)2PdCl2 (0.05 mmol), CH3OH (0.5 mmol), and 1-L-menthoxyacetyloxy-2-methylpropene (0.5 mmol). The reactor is sealed, pressurized to 1000 psig with CO, and stirred for 24 hours at 100° C. The product mixture, isolated after removal of gas from the reactor vessel, contains a diastereomeric mixture of methyl 2-L-menthoxyacetyloxy-L-3-methylbutyrate and methyl 2-L-menthoxyacetyl-D-3-methylbutyrate. The diastereomers are separated by preparative gas chromatography using an SE-30 liquid phase column. Each diastereomer is hydrolyzed separately by treatment with 2N HCl (aq) for 2 hours at 100° C. to give pure L- and D-2-hydroxy-3-methylbutyric acid, methanol, and L-menthoxyacetic acid.
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1-L-menthoxyacetyloxy-2-methylpropene
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Synthesis routes and methods II

Procedure details

1-Propenyl L-menthoxyacetate is prepared from propionaldehyde, L-menthoxyacetyl chloride, and pyridine catalyst. A 70 mL stainless steel high pressure reactor fitted with a Pyrex glass liner and magnetic stir bar is charged with THF (5 mL), PPh3)2PdCl2 (0.05 mmol), CH3OH (0.5 mmol), and 1-propenyl L-menthoxyacetate (0.5 mmol). The reactor is sealed, pressurized to 1000 psig with CO, and stirred for 24 hours at 100° C. The product mixture, isolated after removal of gas from the reactor vessel, contains a diastereomeric mixture of methyl L-menthoxyacetyl-L-2-hydroxybutyrate and methyl L-menthoxyacetyl-D-2-hydroxybutyrate. The diastereomers are separated by preparative gas chromatography using an SE-30 liquid phase column. Each diastereomer is hydrolyzed separately by treatment with 2N HCl (aq) for 2 hours at 100° C. to give pure L- and D-2-hydroxybutyric acid, methanol, and L-menthoxyacetic acid.
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1-propenyl L-menthoxyacetate
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Synthesis routes and methods III

Procedure details

2-L-menthoxyacetyloxy-2-butene is prepared from 2-butanone, L-menthoxyacetyl chloride, and pyridine catalyst. A 70 mL stainless steel high pressure reactor fitted with a Pyrex glass liner and magnetic stir bar is charged with THF (5 mL), (PPh3)2PdCl2 (0.05 mmol), CH3OH (0.5 mmol), and 2-L-menthoxyacetyloxy-2-butene (0.5 mmol). The reactor is sealed, pressurized to 1000 psig with CO, and stirred for 24 hours at 100° C. The product mixture, isolated after removal of gas from the reactor vessel, contains a diastereomeric mixture of methyl 2-L-menthoxyacetyloxy-L-2-methylbutyrate and methyl 2-L-menthoxyacetyl-D-2-methylbutyrate. The diastereomers are separated by preparative gas chromatography using an SE-30 liquid phase column. Each diastereomer is hydrolyzed separately by treatment with 2N HCl (aq) for 2 hours at 100° C. to give pure L- and D-2-methyl-2-hydroxybutyric acid, methanol, and L-menthoxyacetic acid.
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2-L-menthoxyacetyloxy-2-butene
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Synthesis routes and methods IV

Procedure details

1-L-methoxyacetyloxy-3-methylthiopropene is prepared from 3-methylthiopropionaldehyde, L-menthoxyacetyl chloride, and pyridine catalyst. A 70 mL stainless steel high pressure reactor fitted with a Pyrex glass liner and magnetic stir bar is charged with THF (5 mL), (PPh3)2PdCl2 (0.05 mmol), CH3OH (0.5 mmol), and 1-L-menthoxyacetyloxy-3-methylthiopropene (0.5 mmol). The reactor is sealed, pressurized to 1000 psig with CO, and stirred for 24 hours at 100° C. The product mixture, isolated after removal of gas from the reactor vessel, contains a diastereomeric mixture of methyl 2-L-menthoxyacetyl-4-methylthio-L-2-hydroxybutyrate and methyl 2-L-menthoxyacetyl-4-methylthio-D-2-hydroxybutyrate. The diastereomers are separated by preparative gas chromatography using an SE-30 liquid phase column. Each diastereomer is hydrolyzed separately by treatment with 2N HCI (aq) for 2 hours at 100° C. to give pure L- and D-4-methylthio-2-hydroxybutyric acid (methionine hydroxy analog), methanol, and L-menthoxyacetic acid.
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Synthesis routes and methods V

Procedure details

Vinyl L-menthoxyacetate is prepared from acetaldehyde, L-menthoxyacetyl chloride, and pyridine catalyst. A 70 mL stainless steel high pressure reactor fitted with a Pyrex glass liner and magnetic stir bar is charged with THF (5 mL), (PPh3)2PdCl2 (0.05 mmol), CH3OH (0.5 mmol), and vinyl L-menthoxyacetate (0.5 mmol). The reactor is sealed, pressurized to 1000 psig with CO, and stirred for 24 hours at 100° C. The product mixture, isolated after removal of gas from the reactor vessel, contains a diastereomeric mixture of methyl L-menthoxyacetyl-L-lactate and methyl L-menthoxyacetyl-D-lactate. The diastereomers are separated by preparative gas chromatography using an SE-30 liquid phase column. Each diastereomer is hydrolyzed separately by treatment with 2N HCl (aq) for 2 hours at 100° C. to give pure L- and D-lactic acid, methanol, and L-menthoxyacetic acid. The L-menthoxyacetic acid is recycled to L-menthoxyacetyl chloride by treatment with thionyl chloride.
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